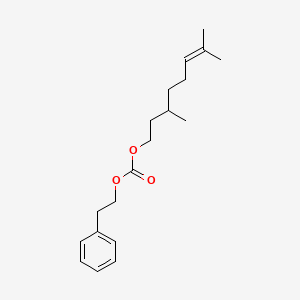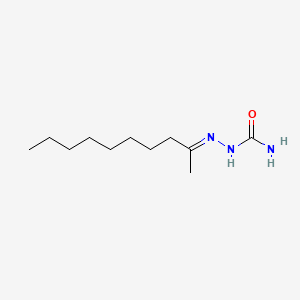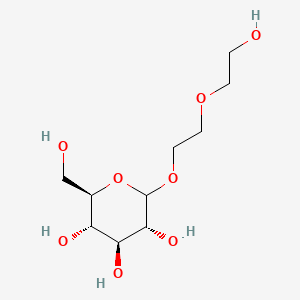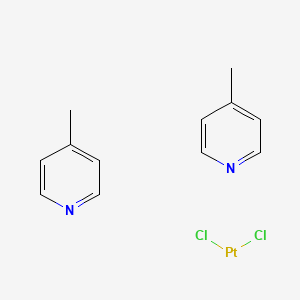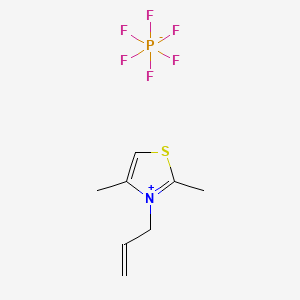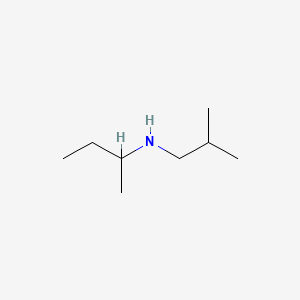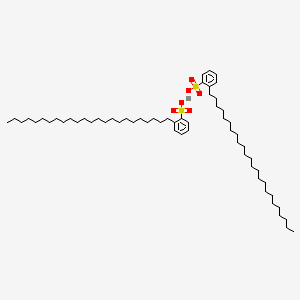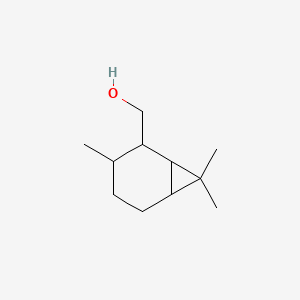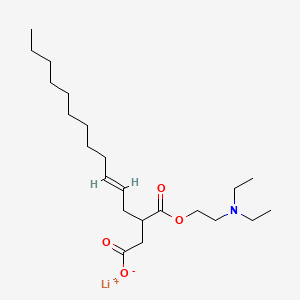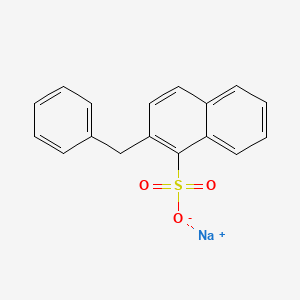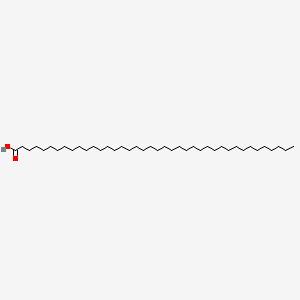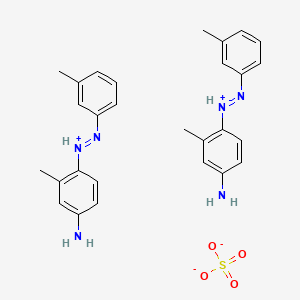
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iminoazanium group and a sulfate counterion. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium chloride
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium nitrate
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium phosphate
Uniqueness
Compared to its analogs, (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exhibits unique solubility and stability properties due to the presence of the sulfate group. This makes it particularly suitable for certain industrial applications where these properties are advantageous.
Properties
CAS No. |
85098-87-9 |
|---|---|
Molecular Formula |
C28H32N6O4S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate |
InChI |
InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
JAIFBYGYIBWWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


